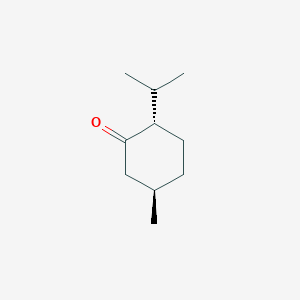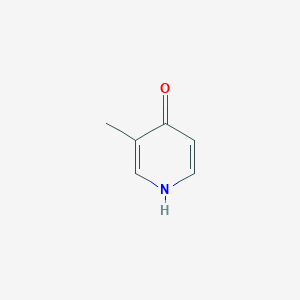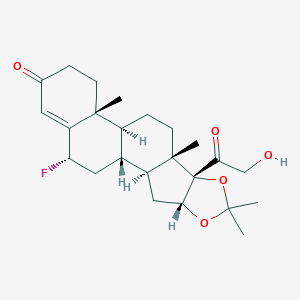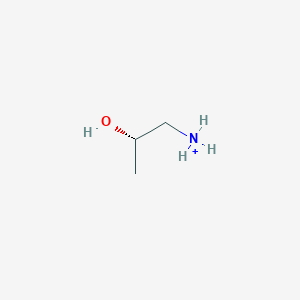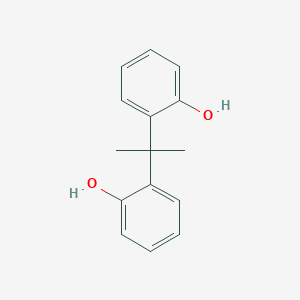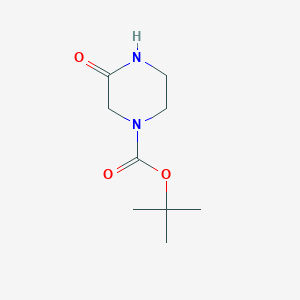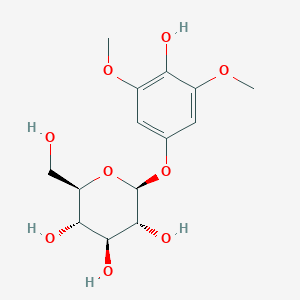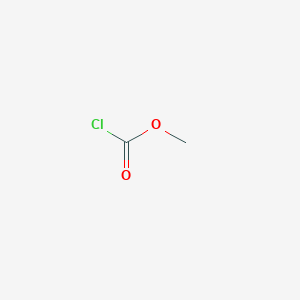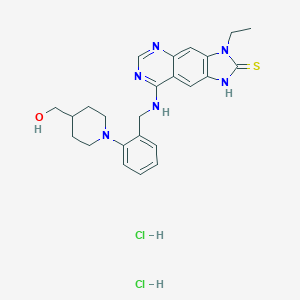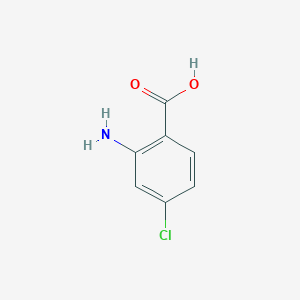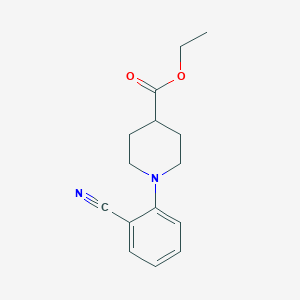![molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 赤血盐 CAS No. 13746-66-2](/img/structure/B43070.png)
赤血盐
描述
Red prussiate, or Potassium ferricyanide, is a bright red salt that contains the octahedrally coordinated [Fe (CN) 6] 3− ion . It was discovered in 1822 by Leopold Gmelin . It occurs as bright red crystals which are soluble in water .
Synthesis Analysis
Potassium ferricyanide is manufactured by passing chlorine through a solution of potassium ferrocyanide . The reaction is as follows: 2 K4[Fe (CN) 6] + Cl2 → 2 K3[Fe (CN) 6] + 2 KCl .Molecular Structure Analysis
The molecular structure of Red prussiate is K3[Fe (CN)6] . It has a complicated polymeric structure. The polymer consists of octahedral [Fe (CN) 6] 3− centers crosslinked with K+ ions that are bound to the CN ligands .Chemical Reactions Analysis
The compound is used to harden iron and steel, in electroplating, dyeing wool, as a laboratory reagent, and as a mild oxidizing agent in organic chemistry .Physical And Chemical Properties Analysis
Red prussiate appears as deep red crystals, sometimes small pellets, or orange to dark red powder . It is soluble in water and its solution shows some green-yellow fluorescence . It has a density of 1.89 g/cm3, solid . It decomposes at its boiling point .科学研究应用
K3[Fe(CN)6] K_3[Fe(CN)_6] K3[Fe(CN)6]
. It has a wide range of applications in various scientific research fields. Below is a comprehensive analysis focusing on six distinct applications, each with its own detailed section.Photographic Processes
Cyanotype Photography: Potassium ferricyanide is a key component in cyanotype photography, also known as the blueprint process. This method involves coating paper with a photosensitive solution containing potassium ferricyanide and ferric ammonium citrate. When exposed to UV light, the iron compounds react to form Prussian blue, creating a stable and light-fast blue print .
Analytical Chemistry
Detection of Iron: In analytical chemistry, red prussiate is used to detect ferrous (Fe^2+) ions. The compound forms a deep blue complex known as Turnbull’s blue when it reacts with ferrous ions, which is visually identifiable and can be quantified for analytical purposes .
Antimicrobial Applications
Antimicrobial Agent: Research has shown that red prussiate can be involved in the production of red pigments from Streptomyces sp., which have antimicrobial properties. These pigments can be used against human pathogens and marine microbes, indicating a potential application in developing new antimicrobial agents .
Food Industry
Food Additive: While not a direct application of potassium ferricyanide, its relative, sodium ferrocyanide (also known as yellow prussiate), is used as an anti-caking agent in the food industry. It’s important to note that potassium ferricyanide itself is not used in food applications due to its toxicity .
未来方向
作用机制
Target of Action
Red prussiate, also known as potassium ferricyanide, is a coordination compound with the formula K3[Fe(CN)6]. It’s a bright red salt that contains the octahedrally coordinated [Fe(CN)6]3− ion . The primary targets of red prussiate are the molecules or structures it interacts with in its environment. These interactions are largely dependent on the specific application of the compound.
Mode of Action
The mode of action of red prussiate is primarily through its interactions with other compounds. For instance, when combined with an Fe(III) salt, it converts to a deep blue pigment called Prussian blue . This reaction is often utilized in various industries, including the production of pigments and dyes .
Biochemical Pathways
After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized .
Pharmacokinetics
It’s known that the compound is soluble in water and its solution shows some green-yellow fluorescence . This suggests that it can be readily absorbed and distributed in aqueous environments.
Result of Action
The result of red prussiate’s action is largely dependent on its application. In the context of its reaction with Fe(III) salts, the result is the formation of Prussian blue, a deep blue pigment . This pigment is used in various industries, including the production of paints and inks .
Action Environment
The action of red prussiate can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature and pH of its environment . Furthermore, its reactions with other compounds can be influenced by the presence of specific catalysts or inhibitors.
属性
IUPAC Name |
tripotassium;iron(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOPQKDHGXNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13746-66-2 | |
| Record name | Potassium ferricyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of red prussiate of potash and how does it interact with coloring matters?
A1: Red prussiate of potash, chemically known as potassium ferricyanide, possesses the molecular formula K3[Fe(CN)6]. [, ] While the exact mechanism of its interaction with coloring matters wasn't fully elucidated in these early works, researchers observed that a mixture of red prussiate of potash and caustic alkali induced distinct changes in various dyes. [, ] For instance, it could transform indigo into isatin, highlighting its oxidizing capabilities. []
Q2: How did researchers determine the purity and concentration of red prussiate of potash solutions?
A2: Early investigations relied on titration methods to evaluate the quality of red prussiate of potash. One approach involved reacting the compound with indigo solution, using the volume required for complete bleaching as a measure of its oxidizing power and thus, its purity. [] This method showcased the practical application of the compound's chemical properties for analytical purposes.
Q3: Were there any studies exploring the broader applications of red prussiate of potash beyond its interaction with dyes?
A3: While the provided research primarily focuses on the impact of red prussiate of potash on coloring matters, one paper briefly mentions its use in photography. [] This hint suggests that researchers were already exploring its potential in diverse fields beyond dye chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



